molecular formula C12H14O B13611904 4-(2,5-Dimethylphenyl)but-3-en-2-one

4-(2,5-Dimethylphenyl)but-3-en-2-one

Cat. No.: B13611904
M. Wt: 174.24 g/mol
InChI Key: VUNZNMCBJQBBMT-VOTSOKGWSA-N
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Description

4-(2,5-Dimethylphenyl)but-3-en-2-one is an organic compound characterized by a butenone backbone substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenyl)but-3-en-2-one typically involves the Friedel–Crafts acylation of 1,4-dimethylbenzene (p-xylene) with an appropriate acylating agent, followed by an aldol condensation reaction. For instance, the Friedel–Crafts acylation of p-xylene with acetyl chloride in the presence of aluminum chloride yields 1-(2,5-dimethylphenyl)ethan-1-one. This intermediate can then undergo aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethylphenyl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the butenone backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.

Scientific Research Applications

4-(2,5-Dimethylphenyl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,5-Dimethylphenyl)but-3-en-2-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the aromatic ring and the electron-withdrawing effects of the butenone moiety. These electronic effects can facilitate various transformations, such as nucleophilic addition or electrophilic substitution.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-4-(2,5-dimethylphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O/c1-9-4-5-10(2)12(8-9)7-6-11(3)13/h4-8H,1-3H3/b7-6+

InChI Key

VUNZNMCBJQBBMT-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC(=O)C

Origin of Product

United States

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